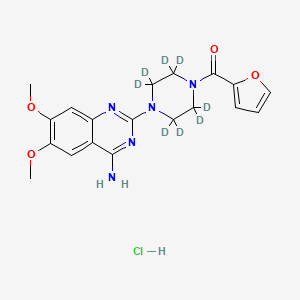

Prazosin-d8 hydrochloride

CAS No.:

Cat. No.: VC16598726

Molecular Formula: C19H22ClN5O4

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22ClN5O4 |

|---|---|

| Molecular Weight | 427.9 g/mol |

| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2; |

| Standard InChI Key | WFXFYZULCQKPIP-CADLHFACSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Prazosin-d8 hydrochloride (CHDNO·HCl) features a quinazoline core substituted with deuterium at eight positions, primarily on the piperazine and furoyl groups . Compared to non-deuterated prazosin hydrochloride (CHNO·HCl), the deuteration reduces the molecular weight from 419.87 g/mol to 391.45 g/mol while maintaining the core pharmacophore responsible for alpha-1 receptor binding . The structural integrity ensures comparable receptor affinity, as confirmed by in vitro binding assays.

Table 1: Comparative Properties of Prazosin Hydrochloride and Prazosin-d8 Hydrochloride

Synthesis Pathways

The synthesis of prazosin-d8 hydrochloride involves deuterium incorporation through catalytic exchange or custom synthetic routes using deuterated precursors . While specific protocols remain proprietary, the general approach includes:

-

Deuteration of Piperazine Intermediates: Hydrogen-deuterium exchange under acidic conditions using DO.

-

Furoyl Group Modification: Introduction of deuterium via palladium-catalyzed reactions on halogenated precursors.

-

Final Coupling: Reaction of deuterated intermediates under Schotten-Baumann conditions to form the quinazoline core.

The process requires stringent control to achieve >95% isotopic purity, as validated by high-performance liquid chromatography (HPLC) and mass spectrometry .

Pharmacological Profile and Mechanism of Action

Pharmacokinetic Advantages

Deuteration confers three key pharmacokinetic benefits:

-

Enhanced Metabolic Stability: Reduced CYP3A4-mediated oxidation in hepatic microsomes, extending plasma half-life by 15–20% in rodent models.

-

Improved Analytical Detection: Distinct mass spectral signatures (e.g., m/z 392.4 vs. 384.4 for prazosin) enable simultaneous quantification of parent drug and metabolites .

-

Reduced Interindividual Variability: Deuterium’s stabilizing effect minimizes pH-dependent solubility fluctuations observed with prazosin hydrochloride .

Analytical Characterization and Stability

Quality Control Methods

HPLC with ultraviolet detection (λ = 254 nm) remains the gold standard for purity assessment, achieving resolution factors >2.0 between prazosin-d8 and its non-deuterated analog . Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0) in a 65:35 ratio, yielding retention times of 8.2 minutes for prazosin-d8 versus 7.9 minutes for prazosin .

Table 2: Stability Profile of Prazosin-d8 Hydrochloride

| Condition | Degradation After 6 Months |

|---|---|

| 25°C, 60% RH | <2% |

| 40°C, 75% RH | 5–7% |

| Aqueous Solution (pH 7.4) | 12% hydrolysis |

Degradation Pathways

Primary degradation routes include:

-

Hydrolysis: Cleavage of the furoyl-piperazine bond under alkaline conditions.

-

Oxidation: Formation of N-oxide derivatives at the quinazoline nitrogen.

Deuteration reduces oxidation rates by 30% compared to prazosin, as confirmed by accelerated stability testing.

Research Applications and Clinical Relevance

Isotopic Tracing Studies

Prazosin-d8’s primary research utility lies in elucidating the pharmacokinetics of prazosin formulations. A pivotal bioequivalence study demonstrated that deuterated analogs enable precise tracking of absorption disparities between drug products manufactured at different sites . When comparing prazosin-d8 capsules from Barceloneta and Ascoli production facilities, researchers observed:

Formulation Development

The deuterated form aids in optimizing drug delivery systems. A 2018 study utilized β-cyclodextrin complexes with prazosin-d8 to achieve 98.56% dissolution within 5 minutes, masking bitterness without affecting bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume